molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

Número de catálogo B1146547
Número CAS: 710951-92-1
Peso molecular: 483.55
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deflazacort is a synthetic corticosteroid characterized by a favorable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It is used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . It increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .


Synthesis Analysis

The synthesis of deflazacort and a preliminary evaluation of its microbial activity against the human pathogens Acinetobacter baumannii and Staphylococcus aureus has been reported . While deflazacort is inactive, one of its synthetic precursors showed a strong antibacterial activity against both Gram-negative and -positive bacteria .


Molecular Structure Analysis

Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .


Chemical Reactions Analysis

Deflazacort exerts anti-inflammatory activity in Duchenne Muscular Dystrophy (DMD), likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset . This allows for an increased quality of life and prevents the necessity for surgical procedures, such as those for scoliosis, which is associated with DMD .


Physical And Chemical Properties Analysis

Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .

Safety And Hazards

Deflazacort can cause serious side effects. Some of the side effects include fever, chills, sore throat, weakness, severe or ongoing diarrhea, any skin rash, blurred vision, tunnel vision, eye pain, or seeing halos around lights, swelling in your hands, feet, or lower legs, severe muscle weakness, decreased adrenal gland hormones, increased adrenal gland hormones, high blood sugar, or low potassium level . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Direcciones Futuras

Deflazacort is indicated for the treatment of Duchenne Muscular Dystrophy (DMD) in patients 2 years of age and older . It is also indicated in steroid treatment of bronchial asthma and in the exacerbations of Chronic Obstructive Pulmonary Disease (COPD), to control inflammation and increased bronchial reactivity, which are the basis of bronchospasm . Furthermore, deflazacort is useful in the treatment of children/adolescents with bronchial asthma .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Deflazacort involves the conversion of a pregnadiene compound to an oxazole derivative through a series of reactions.", "Starting Materials": [ "Pregna-1,4-diene-3,20-dione", "Acetic anhydride", "Methyl iodide", "Sodium hydride", "Triethylamine", "4-Dimethylaminopyridine", "Oxalyl chloride", "2-Amino-5-methylfuran" ], "Reaction": [ "The first step involves the acetylation of pregna-1,4-diene-3,20-dione with acetic anhydride and pyridine to form 11β-acetoxy-16β-methylpregna-1,4-diene-3,20-dione.", "Next, the 2'-position of the steroid is methylated using methyl iodide and sodium hydride to form 11β-acetoxy-2'-methyl-16β-methylpregna-1,4-diene-3,20-dione.", "The oxazole ring is then introduced by reacting the steroid with 2-amino-5-methylfuran in the presence of triethylamine and 4-dimethylaminopyridine to form (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione.", "Finally, the acetyl groups are removed by treatment with oxalyl chloride and pyridine to yield Deflazacort." ] }

Número CAS

710951-92-1

Nombre del producto

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

Fórmula molecular

C₂₇H₃₃NO₇

Peso molecular

483.55

Sinónimos

Deflazacort Impurity C; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.